molecular formula C9H16O4 B14269006 Hexanoic acid, 1-carboxyethyl ester CAS No. 152433-76-6

Hexanoic acid, 1-carboxyethyl ester

Cat. No.: B14269006
CAS No.: 152433-76-6
M. Wt: 188.22 g/mol
InChI Key: BTKPZBXSSYHWRT-UHFFFAOYSA-N
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Description

Hexanoic acid, 1-carboxyethyl ester (ethyl hexanoate, CAS 123-66-0) is an ester derived from hexanoic acid and ethanol. It is a colorless liquid with a fruity aroma, commonly associated with pineapple and strawberry notes. This compound is widely utilized in the food and fragrance industries due to its pleasant odor and flavor-enhancing properties . Ethyl hexanoate occurs naturally in fruits, fermented beverages, and dairy products, where it contributes to sensory profiles. Recent studies also highlight its role in antimicrobial applications, particularly in inhibiting fungal pathogens like Botrytis cinerea in postharvest crops .

Structurally, it features a six-carbon carboxylic acid chain (hexanoic acid) esterified with an ethyl group. Its molecular formula is C₈H₁₆O₂, with a molecular weight of 144.21 g/mol.

Properties

CAS No.

152433-76-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-hexanoyloxypropanoic acid

InChI

InChI=1S/C9H16O4/c1-3-4-5-6-8(10)13-7(2)9(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

BTKPZBXSSYHWRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 1-carboxyethyl ester, can be synthesized via the Fischer esterification method. This involves reacting hexanoic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:

Hexanoic acid+IsopropanolH2SO4Hexanoic acid, 1-carboxyethyl ester+Water\text{Hexanoic acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Hexanoic acid+IsopropanolH2​SO4​​Hexanoic acid, 1-carboxyethyl ester+Water

Industrial Production Methods

In industrial settings, the production of esters like this compound, often involves continuous processes where the reactants are fed into a reactor with a catalyst. The ester is then separated from the reaction mixture by distillation. The use of excess alcohol or removal of water can help drive the reaction to completion, ensuring higher yields.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 1-carboxyethyl ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and isopropanol.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.

    Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.

Major Products

    Hydrolysis: Hexanoic acid and isopropanol.

    Reduction: Hexanol and isopropanol.

    Transesterification: A different ester and an alcohol.

Scientific Research Applications

Hexanoic acid, 1-carboxyethyl ester, has various applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its role in natural product biosynthesis and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Employed in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of hexanoic acid, 1-carboxyethyl ester, involves its interaction with biological molecules through ester bonds. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the metabolism and utilization of ester compounds in living organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl hexanoate belongs to the aliphatic ester family. Below is a comparative analysis with structurally related esters, focusing on physicochemical properties, applications, and research findings.

Table 1: Physicochemical Properties of Hexanoic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Odor Profile Key Applications
Hexanoic acid, ethyl ester C₈H₁₆O₂ 144.21 123-66-0 Fruity, pineapple Food flavoring, fragrances
Hexanoic acid, methyl ester C₇H₁₄O₂ 130.18 106-70-7 Sweet, apple-like Cosmetics, strawberry aroma enhancement
Hexanoic acid, isopropyl ester C₉H₁₈O₂ 158.24 2311-46-8 Green, waxy Industrial solvents
Hexanoic acid, 3-methylbutyl ester C₁₁H₂₂O₂ 186.29 2198-61-0 Sour, cheesy Beer flavor modulation

Hexanoic Acid, Methyl Ester (Methyl Hexanoate)

  • Key Differences: Shorter alkyl chain (methyl vs. ethyl) results in a lower molecular weight (130.18 g/mol) and higher volatility. Odor profile leans toward "green apple," contrasting with ethyl hexanoate’s sweeter pineapple notes . Found in strawberries, where it contributes to ripe fruit aroma, but at higher concentrations, it may impart off-flavors .
  • Applications : Used in cosmetic flavoring agents and as a marker for strawberry ripeness in agricultural studies .

Hexanoic Acid, Isopropyl Ester (Isopropyl Hexanoate)

  • Key Differences :
    • Bulkier isopropyl group increases molecular weight (158.24 g/mol ) and reduces solubility in polar solvents .
    • Exhibits a "green, waxy" odor, making it less desirable for food applications but suitable for industrial solvents .
  • Research Findings: Limited presence in natural products but synthesized for niche industrial uses .

Hexanoic Acid, 3-Methylbutyl Ester

  • Key Differences :
    • Branched ester chain enhances molecular weight (186.29 g/mol ) and alters odor to "sour, cheesy," linked to fermented products like beer .
    • Positively correlated with sensory attributes in alcoholic beverages but can detract from sweetness at higher concentrations .

Industrial and Environmental Considerations

  • Synthesis: Ethyl hexanoate is produced via esterification of hexanoic acid and ethanol, often catalyzed by lipases in green chemistry approaches.
  • Regulatory Status: Ethyl hexanoate is Generally Recognized as Safe (GRAS) by the FDA, whereas isopropyl hexanoate faces stricter regulations due to its industrial solvent applications .

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